Methyl 4-(2-oxopropyl)benzoate
Overview
Description
Methyl 4-(2-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3This compound is characterized by the presence of a benzoate ester group and a ketone functional group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-oxopropyl)benzoate can be synthesized through various methods. One common approach involves the reaction of 4-(2-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of toluene as a solvent and heating the reaction mixture to 200°C under an inert atmosphere. The reaction is carried out in a pressure vessel to ensure complete conversion of the starting materials. The crude product is then purified by flash column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(2-oxopropyl)benzoic acid.
Reduction: 4-(2-hydroxypropyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-oxopropyl)benzoate
- Ethyl 4-(2-oxopropyl)benzoate
- Methyl 4-(3-oxopropyl)benzoate
Uniqueness
Methyl 4-(2-oxopropyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of ester and ketone functional groups makes it a valuable intermediate in various synthetic pathways .
Biological Activity
Methyl 4-(2-oxopropyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety, a ketone functional group, and an ester linkage. Its molecular formula is , and it has a molecular weight of approximately 218.24 g/mol. The structural features contribute to its reactivity and interactions with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition Reactions : The ketone group can participate in nucleophilic addition reactions, which are essential in biochemical pathways.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have further biological effects.
- Enzyme Interactions : The compound may act as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties against certain pathogens, warranting further exploration in this area.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-(2-oxopropyl)benzoate | Similar benzoate structure; different position | Limited data on biological activity |
Ethyl 4-(2-oxopropyl)benzoate | Ethyl substitution instead of methyl | Potentially similar activity |
Methyl 4-(3-oxopropyl)benzoate | Different oxopropyl position | Varies; requires further study |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry explored derivatives of benzoates and their anti-inflammatory effects. This compound was noted for its potential to inhibit pro-inflammatory cytokines in vitro, emphasizing its therapeutic potential against chronic inflammatory conditions .
- Antimicrobial Studies : Research conducted on the antimicrobial properties of various benzoate derivatives highlighted that this compound showed significant activity against Gram-positive bacteria, suggesting its application as a natural preservative in food and pharmaceutical industries .
- Mechanistic Insights : In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic pathways, indicating its role as a potential lead compound for drug development targeting metabolic disorders .
Properties
IUPAC Name |
methyl 4-(2-oxopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNFWPLMKLQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456569 | |
Record name | Methyl 4-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22744-50-9 | |
Record name | Methyl 4-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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